"tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate" CAS number
"tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate" CAS number
An In-Depth Technical Guide to tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate for Advanced Research
Executive Summary
Chemical Identity and Physicochemical Properties
A precise Chemical Abstracts Service (CAS) number for tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate is not consistently indexed, suggesting it may be a novel or specialized research intermediate. However, its identity is unequivocally defined by its structure. The molecule incorporates a 2-methylindole core, a foundational scaffold in numerous pharmacologically active agents, functionalized at the 5-position with a methylamine group protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is instrumental in multi-step synthesis, allowing for selective reactions elsewhere on the indole ring.
Properties for the target molecule can be predicted based on its structure and data from analogous compounds.
| Property | Value (Predicted/Calculated) | Source/Rationale |
| Systematic IUPAC Name | tert-butyl N-[(2-methyl-1H-indol-5-yl)methyl]carbamate | Lexichem TK 2.7.0 |
| Molecular Formula | C₁₅H₂₀N₂O₂ | Based on structure |
| Molecular Weight | 260.33 g/mol | Based on structure |
| CAS Number | Not Assigned | Multiple database searches (e.g., BLDpharm) show N/A[1] |
| XLogP3 (Predicted) | ~3.4 | Prediction based on similar structures like tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate[2] |
| Topological Polar Surface Area | 54.1 Ų | Based on analogous structures containing the carbamate and indole NH moieties[2] |
| Physical State | Likely a solid at room temperature | Based on related compounds such as tert-butyl-N-methylcarbamate[3] |
Proposed Synthesis and Mechanistic Rationale
The synthesis of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate can be logically approached via a two-step sequence starting from a commercially available precursor. The chosen methodology is based on well-established, high-yield transformations commonly employed in medicinal chemistry.
Synthetic Workflow Overview
The proposed pathway involves the reductive amination of 2-methyl-1H-indole-5-carbaldehyde followed by the protection of the resulting primary amine with a Boc group.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of (2-methyl-1H-indol-5-yl)methanamine
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Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methyl-1H-indole-5-carbaldehyde (1.0 eq) and dissolve in methanol (MeOH).
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Reagent Addition: Add ammonium acetate (~7-10 eq) to the solution. The large excess drives the equilibrium towards the formation of the imine intermediate.
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Reduction: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion over the starting aldehyde, minimizing side reactions.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by the slow addition of 1M HCl. Concentrate the mixture under reduced pressure to remove methanol. Basify the aqueous residue with 2M NaOH and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be used directly in the next step.
Step 2: Synthesis of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
This procedure is adapted from similar, well-documented Boc protection protocols for indole-containing amines.[4]
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Setup: Dissolve the crude (2-methyl-1H-indol-5-yl)methanamine (1.0 eq) from the previous step in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add triethylamine (TEA) (1.5-2.0 eq). TEA acts as a non-nucleophilic base to scavenge the acidic byproducts of the reaction.
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Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) dropwise to the solution at 0 °C. The primary amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.
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Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
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Workup and Purification: Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.[4] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure title compound.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not an end-product but a strategic building block. Its value lies in the combination of the indole nucleus and the Boc-protected amine, which opens avenues for diverse molecular elaborations.
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Indole Scaffold: The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties allow it to participate in various biological interactions.
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Boc-Protected Amine: The Boc group is a robust and reliable protecting group. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), unmasking the primary amine for further functionalization. This allows for the selective modification of other positions on the indole ring (e.g., N-alkylation at the indole nitrogen) before deprotection and subsequent amine chemistry.
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Versatile Intermediate: This compound serves as a precursor for the synthesis of more complex molecules, including potential inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) or compounds with antimicrobial or anti-parasitic properties.[4][5][6]
Caption: Role as a versatile synthetic intermediate.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for the title compound is unavailable, safety protocols should be based on data for structurally similar chemicals, such as tert-butyl carbamate and other functionalized indoles.[7][8][9]
| Parameter | Guideline | Rationale & Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, nitrile gloves, lab coat. | Standard practice for handling chemical reagents. Avoids skin and eye contact.[7][8] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. | Prevents inhalation of potentially harmful vapors or dust.[7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Consider storage under an inert atmosphere (e.g., argon). | Protects from moisture and atmospheric oxidation, ensuring chemical stability.[8][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | Carbamates and indoles can react vigorously with strong oxidizers. The Boc group is labile to strong acids.[8][10] |
| First Aid: Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. | Standard procedure for inhalation exposure.[7] |
| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | Minimizes absorption and irritation.[7] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | Immediate and thorough rinsing is critical to prevent eye damage.[7] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | Prevents aspiration of the chemical into the lungs.[7] |
Conclusion
tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate stands out as a high-value intermediate for synthetic and medicinal chemistry. Despite the absence of a designated CAS number, its structure is well-defined, and its synthesis is achievable through reliable, standard organic chemistry protocols. The strategic placement of a Boc-protected amine on the pharmacologically significant 2-methylindole scaffold provides researchers with a versatile tool for constructing complex molecular architectures. Adherence to rigorous safety protocols, derived from analogous compounds, is essential for its handling and use in the laboratory. This guide provides the foundational knowledge required for its synthesis, application, and safe management, empowering its effective use in pioneering drug discovery programs.
References
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CAS 267875-62-7 | tert-Butyl ((1H-indol-5-yl)methyl)carbamate. Hoffman Fine Chemicals. Available from: [Link]
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